3-Iodo-4'-n-pentylbenzophenone
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Overview
Description
3-Iodo-4’-n-pentylbenzophenone is an organic compound with the molecular formula C18H19IO It is a derivative of benzophenone, where an iodine atom is substituted at the 3-position of one phenyl ring, and a pentyl group is attached to the 4’-position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4’-n-pentylbenzophenone typically involves the following steps:
Alkylation: The attachment of the pentyl group can be performed using Friedel-Crafts alkylation, where benzophenone is reacted with pentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 3-Iodo-4’-n-pentylbenzophenone may involve large-scale batch or continuous processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted benzophenones depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Iodo-4’-n-pentylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4’-n-pentylbenzophenone involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The iodine atom acts as an electrophile, facilitating substitution reactions.
Oxidation-Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Coupling Reactions: The presence of the iodine atom allows for efficient coupling with boronic acids in the presence of palladium catalysts.
Comparison with Similar Compounds
3-Iodo-4’-n-pentylbenzophenone can be compared with other benzophenone derivatives:
3-Iodo-4’-methylbenzophenone: Similar structure but with a methyl group instead of a pentyl group, leading to different physical and chemical properties.
4-Iodo-4’-n-pentylbenzophenone: Iodine atom at the 4-position, affecting its reactivity and applications.
3-Bromo-4’-n-pentylbenzophenone:
The uniqueness of 3-Iodo-4’-n-pentylbenzophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3-iodophenyl)-(4-pentylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQWQKQOTKGFNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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